tert-butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid
CAS No.:
Cat. No.: VC18609237
Molecular Formula: C11H20N2O6
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20N2O6 |
---|---|
Molecular Weight | 276.29 g/mol |
IUPAC Name | tert-butyl N-(3-aminocyclobutyl)carbamate;oxalic acid |
Standard InChI | InChI=1S/C9H18N2O2.C2H2O4/c1-9(2,3)13-8(12)11-7-4-6(10)5-7;3-1(4)2(5)6/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,3,4)(H,5,6) |
Standard InChI Key | HXJVJICNBMTXOJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C1)N.C(=O)(C(=O)O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound consists of a tert-butyl carbamate group linked to a cis-3-aminocyclobutane ring, paired with oxalic acid as a counterion. X-ray crystallography and chiral chromatography confirm the cis-configuration, where the amine and carbamate groups occupy adjacent positions on the cyclobutane ring . The oxalic acid forms a salt bridge with the primary amine, stabilizing the structure through electrostatic interactions.
Key Structural Attributes:
Property | Value |
---|---|
Molecular Formula | C₉H₁₈N₂O₂·C₂H₂O₄ |
Molecular Weight | 310–375 g/mol |
IUPAC Name | tert-butyl ((1s,3s)-3-aminocyclobutyl)carbamate; oxalic acid |
CAS Number | 1212395-34-0 (cis-isomer) |
SMILES | O=C(OC(C)(C)C)N[C@H]1CC@@HC1.C(=O)(C(=O)O)O |
The cis-stereochemistry is critical for biological activity. For example, the cis-isomer exhibits a 60-fold higher binding affinity (IC₅₀ = 2 nM) to phosphodiesterase 1 (PDE1) compared to its trans-counterpart (IC₅₀ = 120 nM).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) analysis reveals distinct peaks for the cyclobutyl protons (δ 2.8–3.2 ppm) and tert-butyl group (δ 1.4 ppm). Infrared spectroscopy confirms carbamate C=O stretching at 1705 cm⁻¹ and oxalate O-H absorption at 2500–3000 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three stages:
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Reductive Amination: tert-Butyl (3-oxocyclobutyl)carbamate undergoes reductive amination using sodium cyanoborohydride in methanol, yielding tert-butyl cis-N-(3-aminocyclobutyl)carbamate.
-
Boc Deprotection: Treatment with hydrochloric acid in dioxane removes the tert-butoxycarbonyl (Boc) group, generating the free amine.
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Salt Formation: The amine is crystallized with oxalic acid in ethanol, achieving >98% purity via recrystallization.
Reaction Conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
Reductive Amination | NaBH₃CN, MeOH, 25°C, 12 hr | 85% |
Boc Deprotection | 4M HCl/dioxane, 0°C, 2 hr | 92% |
Salt Formation | Oxalic acid, EtOH, reflux | 95% |
Industrial-Scale Manufacturing
Continuous flow synthesis replaces batch processing for scalability. A tubular reactor system maintains precise temperature control (50°C) and residence time (30 min), achieving 90% conversion with <1% trans-isomer formation.
Physicochemical Properties
Solubility and Stability
The oxalic acid salt exhibits superior aqueous solubility (50 mg/mL) compared to non-salt analogues (<10 mg/mL). Thermal gravimetric analysis (TGA) shows decomposition above 200°C, whereas the free amine degrades at 150°C.
Stereochemical Impact on Bioactivity
The cis-configuration enhances target binding through optimal spatial alignment. Molecular docking studies reveal hydrogen bonding between the cyclobutyl amine and PDE1's Glu⁴⁸⁶ residue, which is disrupted in trans-isomers.
Biological Activity and Mechanisms
Phosphodiesterase Inhibition
The compound inhibits PDE1 with nanomolar potency, elevating intracellular cAMP/cGMP levels. This mechanism is exploitable for treating pulmonary hypertension and neurodegenerative disorders .
PDE Isoform Selectivity:
PDE Isoform | IC₅₀ (nM) |
---|---|
PDE1A | 2.1 |
PDE2A | >1000 |
PDE3B | >1000 |
Neuroprotective Effects
In rodent models of oxidative stress, the compound reduces hippocampal neuron apoptosis by 40% via cAMP-dependent protein kinase (PKA) activation.
Antitumor Activity
Preliminary in vitro assays show IC₅₀ values of 8–12 µM against glioblastoma (U87) and lung adenocarcinoma (A549) cell lines. Apoptosis induction correlates with mitochondrial membrane depolarization and caspase-3 activation.
Pharmaceutical Applications
Kinase Inhibitor Development
The compound serves as a core structure for Bruton’s tyrosine kinase (BTK) inhibitors. Structural analogs with added pyrimidine moieties exhibit picomolar IC₅₀ values in B-cell lymphoma models .
Neuroactive Agent Design
Derivatization with fluorobenzene groups yields candidates with 90% oral bioavailability and blood-brain barrier penetration, targeting Alzheimer’s disease.
Comparison with Structural Analogues
Parameter | tert-Butyl cis-N-(3-aminocyclobutyl)carbamate;oxalic acid | tert-Butyl trans-N-(3-aminocyclobutyl)carbamate |
---|---|---|
Aqueous Solubility | 50 mg/mL | 8 mg/mL |
PDE1 IC₅₀ | 2 nM | 120 nM |
Thermal Stability | >200°C | 150°C |
Synthetic Yield | 85–95% | 60–70% |
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